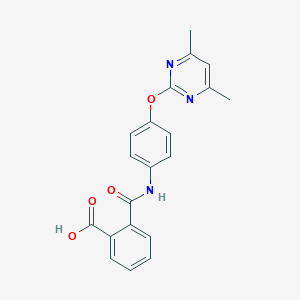
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide, commonly known as BPTAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BPTAA is a member of the thiadiazole family, which is known for its diverse biological activities, including antitumor, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of BPTAA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cell survival. BPTAA has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of various cellular processes such as cell proliferation and apoptosis. BPTAA has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which plays a crucial role in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
BPTAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPTAA can induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the activity of GSK3β. BPTAA has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle. In addition to its anticancer properties, BPTAA has also been shown to have antiviral and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of BPTAA is its potential as a novel anticancer agent. BPTAA has shown promising results in vitro and in vivo studies as an effective inducer of apoptosis in cancer cells. However, one of the limitations of BPTAA is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the efficacy and safety of BPTAA in human clinical trials.
Future Directions
There are several future directions for the research on BPTAA. One potential direction is the development of BPTAA as a novel anticancer agent. Further studies are needed to determine the efficacy and safety of BPTAA in human clinical trials. Another potential direction is the investigation of the antiviral and antibacterial properties of BPTAA. Finally, the development of more efficient synthesis methods for BPTAA could lead to its wider use in various fields.
Synthesis Methods
BPTAA can be synthesized through a multistep process involving the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 4-isopropylphenol and chloroacetyl chloride. The resulting intermediate is then treated with ammonium hydroxide to yield BPTAA. The purity of the synthesized compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
BPTAA has been studied extensively for its potential applications in various fields. In the field of medicine, BPTAA has shown promising results as an anticancer agent. Studies have shown that BPTAA can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. BPTAA has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle. In addition to its anticancer properties, BPTAA has also been studied for its potential use as an antiviral and antibacterial agent.
properties
Product Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide |
|---|---|
Molecular Formula |
C17H23N3O2S |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C17H23N3O2S/c1-4-5-6-16-19-20-17(23-16)18-15(21)11-22-14-9-7-13(8-10-14)12(2)3/h7-10,12H,4-6,11H2,1-3H3,(H,18,20,21) |
InChI Key |
ULLBDAPWDAUTGB-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B255371.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)
![6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)
![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)

![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)
![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)


![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)
